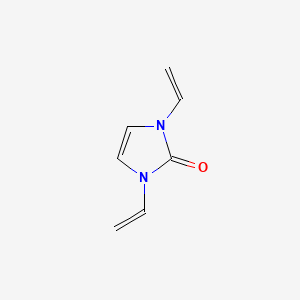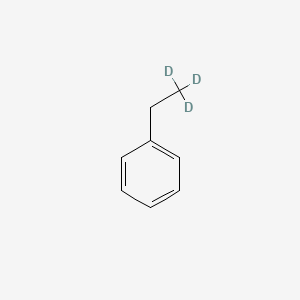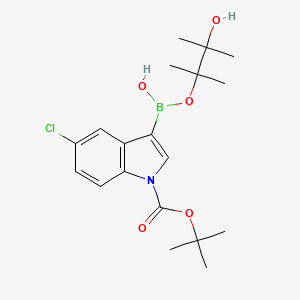
1-Boc-5-chloroindole-3-boronic acid,pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-5-chloroindole-3-boronic acid, pinacol ester is a versatile small molecule scaffold used in various fields of research and industry. It is known for its unique chemical structure, which includes a boronic acid group and a pinacol ester moiety. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
The synthesis of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester typically involves several stepsThe final step involves the esterification of the boronic acid with pinacol to form the pinacol ester .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions .
Análisis De Reacciones Químicas
1-Boc-5-chloroindole-3-boronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form alcohols or other functional groups.
Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions to introduce different substituents.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically results in biaryl compounds .
Aplicaciones Científicas De Investigación
1-Boc-5-chloroindole-3-boronic acid, pinacol ester has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The pinacol ester moiety provides stability and solubility, facilitating its use in different reaction conditions .
Comparación Con Compuestos Similares
1-Boc-5-chloroindole-3-boronic acid, pinacol ester can be compared with other boronic acid derivatives, such as:
1-Boc-indole-5-boronic acid pinacol ester: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
5-chloroindole-3-boronic acid: Lacks the Boc protection and pinacol ester, making it less stable and versatile.
The uniqueness of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester lies in its combination of functional groups, which provide both stability and reactivity, making it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C19H27BClNO5 |
|---|---|
Peso molecular |
395.7 g/mol |
Nombre IUPAC |
[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C19H27BClNO5/c1-17(2,3)26-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20(25)27-19(6,7)18(4,5)24/h8-11,24-25H,1-7H3 |
Clave InChI |
KAAHBSYXLZBEMC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C2=C1C=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)

![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)

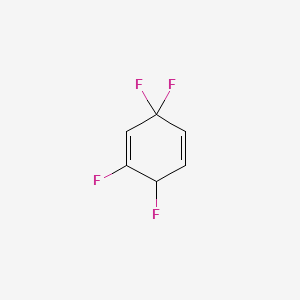
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
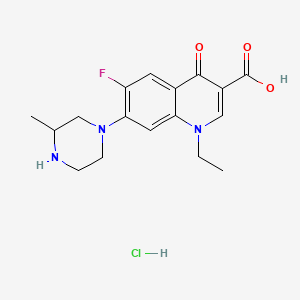
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
